molecular formula C13H10N2O7S B14560138 2,5-Dinitrophenyl phenylmethanesulfonate CAS No. 62162-77-0

2,5-Dinitrophenyl phenylmethanesulfonate

Cat. No.: B14560138
CAS No.: 62162-77-0
M. Wt: 338.29 g/mol
InChI Key: IHWIXROQPSZZKN-UHFFFAOYSA-N
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Description

2,5-Dinitrophenyl phenylmethanesulfonate is an organic compound that belongs to the class of dinitrophenyl derivatives. This compound is characterized by the presence of two nitro groups attached to a phenyl ring, which is further connected to a phenylmethanesulfonate group. The compound is known for its high reactivity and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dinitrophenyl phenylmethanesulfonate typically involves the reaction of 2,5-dinitrophenol with sulfonyl chlorides in the presence of a base such as pyridine. This reaction leads to the formation of the desired sulfonate ester. The reaction conditions often include the use of non-aqueous solvents to prevent the formation of undesired pyridinium salts .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized by using an aqueous base with a water-miscible solvent. This method is environmentally benign and supports a wide range of starting materials .

Chemical Reactions Analysis

Types of Reactions

2,5-Dinitrophenyl phenylmethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium hydrogen carbonate, dimethylformamide, and various nucleophiles . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products

The major products formed from the reactions of this compound include substituted phenylmethanesulfonates and amino derivatives, depending on the type of reaction and reagents used .

Mechanism of Action

The mechanism of action of 2,5-Dinitrophenyl phenylmethanesulfonate involves its ability to undergo nucleophilic substitution reactions. The nitro groups in the compound act as electron-withdrawing groups, making the phenyl ring more susceptible to nucleophilic attack. This leads to the formation of various substituted derivatives, which can further undergo additional chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,5-Dinitrophenyl phenylmethanesulfonate include:

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of dinitrophenyl groups with the stability of the phenylmethanesulfonate group. This makes it a versatile compound for use in a wide range of chemical and industrial applications .

Properties

CAS No.

62162-77-0

Molecular Formula

C13H10N2O7S

Molecular Weight

338.29 g/mol

IUPAC Name

(2,5-dinitrophenyl) phenylmethanesulfonate

InChI

InChI=1S/C13H10N2O7S/c16-14(17)11-6-7-12(15(18)19)13(8-11)22-23(20,21)9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

IHWIXROQPSZZKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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